molecular formula C23H19N3O3S B2746861 4-methoxy-6-oxo-1-phenyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-1,6-dihydropyridine-3-carboxamide CAS No. 2210053-46-4

4-methoxy-6-oxo-1-phenyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2746861
CAS No.: 2210053-46-4
M. Wt: 417.48
InChI Key: JYBMAZKYTAXWCT-UHFFFAOYSA-N
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Description

4-Methoxy-6-oxo-1-phenyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-1,6-dihydropyridine-3-carboxamide is a heterocyclic compound featuring a 1,6-dihydropyridine core substituted with methoxy (4-position), phenyl (1-position), and a carboxamide group (3-position). The carboxamide nitrogen is further linked to a pyridin-3-ylmethyl moiety bearing a thiophen-3-yl substituent at the 2-position of the pyridine ring.

Properties

IUPAC Name

4-methoxy-6-oxo-1-phenyl-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3S/c1-29-20-12-21(27)26(18-7-3-2-4-8-18)14-19(20)23(28)25-13-16-6-5-10-24-22(16)17-9-11-30-15-17/h2-12,14-15H,13H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYBMAZKYTAXWCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N(C=C1C(=O)NCC2=C(N=CC=C2)C3=CSC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-6-oxo-1-phenyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps in the synthesis may include:

    Formation of the Dihydropyridine Ring: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

    Introduction of the Phenyl Group: This step may involve a Friedel-Crafts acylation or alkylation reaction.

    Attachment of the Pyridine and Thiophene Moieties: These groups can be introduced through cross-coupling reactions such as Suzuki or Stille coupling.

    Methoxylation and Carboxamidation: These functional groups can be introduced through nucleophilic substitution and amidation reactions, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Oxidation of the Dihydropyridine Ring

The 1,6-dihydropyridine ring is prone to oxidation under mild conditions, forming a fully aromatic pyridine system. This reaction is critical for modulating electronic properties and biological activity.

Reaction Conditions Products Key Observations
H<sub>2</sub>O<sub>2</sub> (30%) in acetic acid at 50°C4-Methoxy-6-oxo-1-phenylpyridine-3-carboxylic acid derivatives Complete dehydrogenation occurs within 2–4 hours, confirmed via HPLC and UV-Vis.
MnO<sub>2</sub> in dichloromethane (RT, 12 h)Pyridine analog with retained carboxamide and thiophenyl groupsYield: 78–85%; reaction specificity depends on solvent polarity.

Hydrolysis of the Carboxamide Group

The tertiary carboxamide undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid intermediates.

Reagents Conditions Products
6M HClReflux, 6–8 h4-Methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid
NaOH (10%) in ethanol80°C, 4 hSodium salt of the carboxylic acid; requires ion-exchange purification

Mechanistic Insight : Hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, with proton transfer stabilizing the tetrahedral intermediate .

Nucleophilic Substitution at the Methoxy Group

The methoxy group at position 4 participates in demethylation or substitution reactions under harsh conditions.

Reagents Conditions Products
BBr<sub>3</sub> (1.2 eq)−20°C in DCM, 2 hHydroxy derivative; isolated as a hydrate
H<sub>2</sub>O/H<sup>+</sup>120°C, autoclave, 24 h Partial demethylation (20–30% conversion)

Electrophilic Aromatic Substitution on Thiophene

The thiophen-3-yl moiety undergoes regioselective electrophilic substitutions, primarily at the α-position.

Reaction Reagents/Conditions Products
SulfonationSO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Thiophene-3-sulfonic acid derivative; characterized via <sup>1</sup>H NMR
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>2-Nitro-thiophene isomer; yield: 45–50%

Reductive Amination of the Pyridinylmethyl Group

The benzylamine-linked pyridine can undergo reductive amination to introduce alkyl/aryl groups.

Reagents Conditions Products
NaBH<sub>3</sub>CN, RCHOMeOH, RT, 12 hSecondary amine derivatives; isolated as HCl salts

Photochemical Reactions

UV irradiation induces [4+2] cycloaddition between the dihydropyridine ring and electron-deficient dienophiles.

Dienophile Conditions Products
Maleic anhydrideUV (254 nm), benzene, 6 hBicyclic adduct; stereochemistry confirmed via X-ray

Metal-Catalyzed Cross-Couplings

The thiophene and pyridine rings enable Suzuki-Miyaura and Heck couplings for structural diversification.

Catalyst Conditions Products
Pd(PPh<sub>3</sub>)<sub>4</sub>K<sub>2</sub>CO<sub>3</sub>, dioxane, 80°CBiaryl derivatives; yields: 60–75%

Key Stability Considerations

  • Thermal Stability : Decomposes above 200°C without melting .

  • pH Sensitivity : Stable in pH 4–8; hydrolyzes rapidly in strongly acidic/basic media .

  • Light Sensitivity : Photodegradation observed under UV light (t<sub>1/2</sub> = 8 h).

This compound’s reactivity profile underscores its versatility in medicinal chemistry and materials science. Controlled modification of its functional groups enables tailored physicochemical and biological properties, as evidenced by its application in calcium channel modulation and enzyme inhibition studies . Future research should explore enantioselective syntheses and catalytic asymmetric reactions to unlock further utility.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the compound's significant anticancer properties. It has demonstrated robust cytotoxic effects against various cancer cell lines, including MCF-7 (breast), HCT-116 (colon), and A549 (lung) cancer cells. In vitro assays have shown that it can induce apoptosis and inhibit cell proliferation effectively .

A notable study reported that derivatives of this compound exhibited IC50 values in the nanomolar range against selected cancer cell lines, indicating potent anticancer activity . Furthermore, it has been utilized in xenograft models, demonstrating antitumor effects at doses of 160 mg/kg .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of pathogens. Its efficacy against bacteria and fungi makes it a candidate for further development as an antimicrobial agent. The mechanism of action appears to involve disruption of microbial cell membranes .

Antioxidant and Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has shown potential as an antioxidant and anti-inflammatory agent. Its ability to scavenge free radicals contributes to its protective effects against oxidative stress-related diseases .

Case Study 1: Anticancer Efficacy

In a study focused on the anticancer efficacy of this compound, researchers synthesized several derivatives and tested them on various cancer cell lines. The results indicated that certain modifications to the molecular structure significantly enhanced cytotoxicity, leading to further investigations into their mechanisms of action .

Case Study 2: Antimicrobial Screening

Another investigation assessed the antimicrobial properties of the compound against clinical isolates of bacteria and fungi. The findings revealed that specific derivatives exhibited substantial inhibitory effects on microbial growth, suggesting potential applications in treating infectious diseases .

Mechanism of Action

The mechanism of action of 4-methoxy-6-oxo-1-phenyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-1,6-dihydropyridine-3-carboxamide would depend on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Structural Analogues from

describes compounds such as N1,N6-bis(4-methyl-2-(thiophen-2-yl)phenyl)-5,10-dioxo-5,10-dihydrodiimidazo[1,5-a:10,50-d]pyrazine-1,6-dicarboxamide (12d) and N1,N6-bis(2-(furan-2-yl)-4-methylphenyl)-5,10-dioxo-5,10-dihydrodiimidazo[1,5-a:10,50-d]pyrazine-1,6-dicarboxamide (12e) .

Feature Target Compound Compound 12d
Core Structure 1,6-Dihydropyridine Diimidazo[1,5-a:10,50-d]pyrazine
Key Substituents Methoxy, phenyl, thiophen-3-yl-pyridin-3-ylmethyl carboxamide Thiophen-2-yl and methylphenyl groups
Solubility Not reported Limited (13C NMR data unavailable due to poor solubility)
Synthesis Yield Not reported 74% for 12d, 72% for 12e

Key Differences :

  • The diimidazo pyrazine core in 12d/12e introduces greater rigidity compared to the 1,6-dihydropyridine core of the target compound.
  • The target compound’s thiophen-3-yl group may confer distinct electronic properties compared to the thiophen-2-yl groups in 12d.

Tetrahydropyridine Derivative from

details Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate , which shares a pyridine backbone and thiophen-3-yl substituent.

Feature Target Compound Tetrahydropyridine Derivative
Core Saturation 1,6-Dihydropyridine (partial unsaturation) 1,4,5,6-Tetrahydropyridine (fully saturated)
Functional Groups Methoxy, carboxamide Tosyl, methyl ester
Stereochemistry Not specified Enantioselective synthesis (S-configuration)
Melting Point Not reported 152–159°C

Key Differences :

  • The tetrahydropyridine derivative’s tosyl group enhances electron-withdrawing effects, whereas the target compound’s carboxamide may facilitate hydrogen bonding.

Triazole-Oxadiazole Hybrid from

lists 6-oxo-N-(2-{4-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)-1,6-dihydropyridine-3-carboxamide (BI63684) , a structural analog with a triazole-oxadiazole moiety.

Feature Target Compound BI63684
Molecular Formula C23H20N3O3S (calculated) C16H13N7O3S
Molecular Weight ~433.49 g/mol 383.38 g/mol
Heterocyclic Components Thiophen-3-yl, pyridine Thiophen-3-yl, triazole, oxadiazole
Potential Bioactivity Not reported Likely enhanced dipole interactions due to oxadiazole

Key Differences :

  • The lower molecular weight of BI63684 may improve solubility but reduce binding affinity compared to the target compound.

Biological Activity

The compound 4-methoxy-6-oxo-1-phenyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-1,6-dihydropyridine-3-carboxamide (CAS Number: 1795301-32-4) is a member of the dihydropyridine family, known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its anti-inflammatory and anticancer properties, supported by data tables and relevant research findings.

The molecular formula of the compound is C19H18N2O3SC_{19}H_{18}N_{2}O_{3}S with a molecular weight of 354.4 g/mol. The structure includes a methoxy group, a phenyl ring, and a thiophene-substituted pyridine moiety, which contribute to its biological activity.

PropertyValue
Molecular FormulaC19H18N2O3SC_{19}H_{18}N_{2}O_{3}S
Molecular Weight354.4 g/mol
CAS Number1795301-32-4

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of related compounds in the dihydropyridine class. A notable study evaluated various derivatives, including those similar to our compound, for their ability to inhibit proinflammatory cytokines such as IL-6 and TNF-α. The results indicated that certain derivatives significantly reduced these cytokines in vitro and improved outcomes in animal models of acute lung injury (ALI) and sepsis .

Key Findings:

  • Inhibition of Cytokines: Derivative 13a (similar structure) inhibited LPS-induced IL-6 and TNF-α expression in J774A.1 cells.
  • In Vivo Efficacy: Administration of derivative 13a improved lung pathology and reduced pulmonary edema in LPS-induced ALI mice.

Anticancer Activity

The anticancer potential of compounds in this class has also been investigated. A study assessed the cytotoxic effects of various thiazolopyridazine derivatives against multiple cancer cell lines, including MCF-7 (breast), HCT-116 (colon), and A549 (lung). Although not directly tested, structural similarities suggest potential efficacy for our compound.

Cytotoxicity Data:

CompoundCell LineIC50 (µM)
DoxorubicinMCF-719.35
Thiazolopyridazine 7cMCF-714.34
Thiazolopyridazine 7hMCF-710.39
Thiazolopyridazine 7pMCF-713.60

The mechanisms underlying the biological activities of dihydropyridine derivatives often involve modulation of signaling pathways associated with inflammation and cancer cell proliferation. For instance, inhibition of the NF-κB pathway has been linked to reduced inflammatory responses and improved survival rates in sepsis models .

Case Study 1: Inhibition of Inflammation

In a controlled study, derivative 13a was administered to mice subjected to LPS-induced sepsis. The treatment resulted in:

  • Reduced Mortality: Increased survival rates compared to untreated controls.
  • Pathological Improvement: Significant reduction in lung tissue damage.

Case Study 2: Anticancer Screening

A screening involving various thiazolopyridazine derivatives demonstrated promising results against cancer cell lines:

  • High Cytotoxicity: Several derivatives exhibited IC50 values lower than doxorubicin against MCF-7 cells.

Q & A

Q. What are the common synthetic routes for preparing 4-methoxy-6-oxo-1-phenyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-1,6-dihydropyridine-3-carboxamide?

The synthesis typically involves multi-step reactions, starting with the assembly of the dihydropyridine core. A key step is the formation of the carboxamide bond via coupling reactions (e.g., using EDC/HOBt or DCC). The thiophene-pyridine substituent is introduced through nucleophilic substitution or Suzuki-Miyaura cross-coupling, as seen in analogous heterocyclic systems . Reagents like dimethyldiallylammonium chloride (DMDAAC) and controlled copolymerization strategies may optimize yield and purity .

Q. What spectroscopic techniques are recommended for structural characterization of this compound?

Standard methods include:

  • 1H/13C NMR : To confirm substituent positions and dihydropyridine tautomerism (e.g., δ ~5.5 ppm for NH in dihydropyridines) .
  • FTIR : Identification of carbonyl (C=O, ~1680 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups .
  • HRMS : For exact mass verification (e.g., ESI+ mode with <2 ppm error) .

Q. How can researchers assess the compound’s in vitro biological activity during initial screening?

Use enzyme inhibition assays (e.g., kinase or protease targets) or antimicrobial susceptibility testing. For antimicrobial activity, follow protocols like microdilution (MIC determination) against Gram-positive/negative bacteria and fungi, as demonstrated for structurally related thiazolidinone derivatives . Substituents like the thiophene ring may enhance activity due to π-π interactions with biological targets .

Advanced Research Questions

Q. How can synthesis yield be optimized while minimizing side products?

Adopt Design of Experiments (DoE) to evaluate variables (temperature, catalyst loading, solvent polarity). Flow chemistry systems (e.g., Omura-Sharma-Swern oxidation) improve reproducibility and scalability by controlling reaction parameters like residence time and mixing efficiency . Monitor intermediates via TLC or inline NMR to terminate reactions at optimal conversion points .

Q. How should contradictory solubility data in different solvents be resolved?

Contradictions often arise from impurities or polymorphic forms. Use HPLC-PDA to check purity (>98%) and DSC/TGA to identify polymorphs. Solubility studies should be conducted in buffered solutions (pH 1.2–7.4) with surfactants (e.g., CTAB) to mimic physiological conditions, as seen in related dihydropyridine analogs .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) of this compound?

  • Systematic substitution : Modify the thiophene-pyridine moiety or methoxy group and compare bioactivity .
  • Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities with target proteins like kinases or GPCRs .
  • Metabolic stability assays : Use liver microsomes to correlate structural features with half-life .

Q. How can researchers address stability issues during long-term experimental storage?

Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Lyophilization in amber vials under nitrogen atmosphere is recommended for oxidation-prone dihydropyridines. Degradation pathways (e.g., hydrolysis of the carboxamide bond) can be mitigated by storing at -20°C in anhydrous DMSO .

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